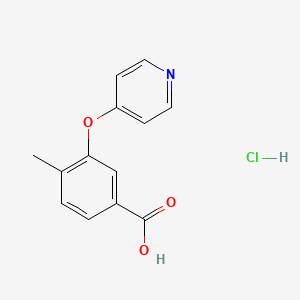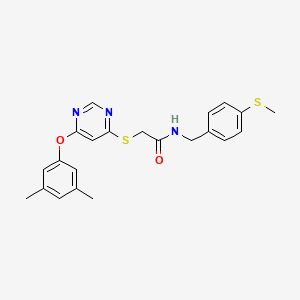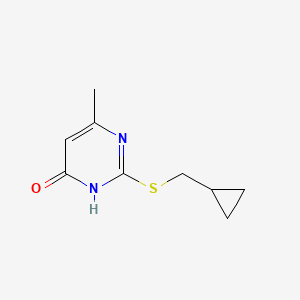
4-Methyl-3-(pyridin-4-yloxy)benzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(pyridin-4-yloxy)benzoic acid hydrochloride, also known as MPBA hydrochloride, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is particularly interesting because of its ability to interact with a specific protein target, making it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Supramolecular Liquid Crystals
Research has shown that lateral substitution on compounds structurally similar to 4-Methyl-3-(pyridin-4-yloxy)benzoic acid hydrochloride can significantly influence the formation and stability of supramolecular liquid crystal phases. These phases are induced by intermolecular hydrogen bonding between non-mesomorphic compounds, leading to various mesophases such as smectic and nematic phases. The effect of different substituents, either on the pyridine-based derivatives or on the acid component, was explored to understand their impact on liquid crystal behavior. Studies have demonstrated that the presence of certain substituents can induce smectic C mesophases or nematic phases, highlighting the importance of molecular design in supramolecular chemistry (Naoum, Fahmi, & Almllal, 2010), (Naoum, Fahmi, Mohammady, & Abaza, 2010).
Corrosion Inhibition
Investigations into the corrosion inhibitive behavior of compounds with structural features similar to 4-Methyl-3-(pyridin-4-yloxy)benzoic acid hydrochloride have revealed their effectiveness in protecting mild steel surfaces in corrosive media. The formation of protective films on metal surfaces and the role of molecular configuration in the efficiency of corrosion inhibition were explored, providing valuable insights into the development of more effective corrosion inhibitors (Murmu, Saha, Murmu, & Banerjee, 2019).
Coordination Polymers and Photophysical Properties
Research has also focused on the synthesis of lanthanide-based coordination polymers assembled from derivatives similar to 4-Methyl-3-(pyridin-4-yloxy)benzoic acid hydrochloride. These studies have highlighted the potential of these compounds in developing materials with interesting photophysical properties, including luminescence and magnetic behavior. The design and synthesis of such coordination polymers can lead to new materials for applications in sensing, lighting, and display technologies (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Luminescent Sensors
Compounds structurally related to 4-Methyl-3-(pyridin-4-yloxy)benzoic acid hydrochloride have been utilized in the development of luminescent sensors. These sensors exhibit selectivity for certain metal ions and organic amines, demonstrating their potential in environmental monitoring and analytical chemistry. The ability to tune the luminescent properties of these sensors through molecular design is a key aspect of this research, opening pathways to highly sensitive and selective detection methods (Ding et al., 2017).
Propiedades
IUPAC Name |
4-methyl-3-pyridin-4-yloxybenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c1-9-2-3-10(13(15)16)8-12(9)17-11-4-6-14-7-5-11;/h2-8H,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQKOAOBARCFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(pyridin-4-yloxy)benzoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2744799.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2744800.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2744802.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2744808.png)
![2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B2744809.png)


![5-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B2744816.png)
![1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2744817.png)
